molecular formula C13H17BClFO2 B1493809 2-(4-Chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1126320-27-1

2-(4-Chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1493809
M. Wt: 270.54 g/mol
InChI Key: PVVMYHNXKOBQTA-UHFFFAOYSA-N
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Description

The compound “1-(4-Chloro-2-fluoro-5-methylphenyl)-4,4,4-trifluorobutane-1,3-dione” is somewhat similar . It has an empirical formula of C11H7ClF4O2 and a molecular weight of 282.62 .


Molecular Structure Analysis

The molecular structure of “1-(4-Chloro-2-fluoro-5-methylphenyl)-4,4,4-trifluorobutane-1,3-dione” is available . It has a SMILES string representation of O=C(CC(C(F)(F)F)=O)C(C(F)=C1)=CC©=C1Cl .


Physical And Chemical Properties Analysis

The compound “1-(4-Chloro-2-fluoro-5-methylphenyl)-4,4,4-trifluorobutane-1,3-dione” is a solid . Other physical and chemical properties are not available.

Scientific Research Applications

Synthesis and Reactivity

  • Ortho-Modified Phenylboronic Acid Derivatives : This compound is used in the synthesis of modified phenylboronic acid derivatives, which have shown inhibitory activity against serine proteases, including thrombin. These derivatives were studied for their coordination properties both in solid state and in solution, providing insights into their potential biomedical applications (Spencer et al., 2002).

  • Silanes with Triflate Groups : Research involving the displacement of phenyl, chloro, and methyl groups in silanes has contributed to the understanding of chemical reactivity and the preparation of compounds with specific functional groups. This work aids in the development of new synthetic pathways for complex molecules (Matyjaszewski & Chen, 1988).

Material Science and Electrochemistry

  • High-Voltage Lithium-Ion Batteries : Fluorosilane compounds synthesized through reactions involving chlorosilane have been evaluated as electrolyte solvents for high-voltage lithium-ion batteries. These compounds demonstrated superior properties, such as lower viscosity and higher dielectric constant, compared to their non-fluorinated counterparts, indicating the potential for improved battery performance and safety (Wang et al., 2016).

  • Boron Capped Polyenes : The synthesis of boron-containing polyenes using derivatives of this compound showcases its role in creating new materials for technological applications, such as liquid crystal display (LCD) technology. This research highlights the compound's utility in the development of novel materials with potential therapeutic applications for neurodegenerative diseases (Das et al., 2015).

Herbicide Activity and Selectivity

  • Herbicide Properties Modification : Studies on the modification of herbicides through selective fluorine substitution have demonstrated significant changes in herbicidal properties. The research provides insights into the design of more effective and selective herbicides for agricultural use, showcasing the compound's relevance in agrochemical research (Hamprecht et al., 2004).

Safety And Hazards

The safety information for “1-(4-Chloro-2-fluoro-5-methylphenyl)-4,4,4-trifluorobutane-1,3-dione” indicates that it is a combustible solid . The compound has a WGK of 3 . The flash point is not applicable .

properties

IUPAC Name

2-(4-chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BClFO2/c1-8-6-9(11(16)7-10(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVMYHNXKOBQTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675012
Record name 2-(4-Chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1126320-27-1
Record name 2-(4-Chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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